
4-Bromo-2-methoxybenzonitrile
Overview
Description
4-Bromo-2-methoxybenzonitrile is an organic compound with the molecular formula C8H6BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and a methoxy group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxybenzonitrile can be synthesized through several methods. One common method involves the bromination of 2-methoxybenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process starting from 4-bromo-2-methoxybenzaldehyde. The aldehyde is first converted to the corresponding oxime, which is then dehydrated to form the nitrile. This method is preferred due to its high yield and scalability .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SₙAr)
The bromine atom at the para position undergoes substitution under nucleophilic conditions due to electron-withdrawing effects from the nitrile and methoxy groups.
Electrophilic Substitution
The methoxy group directs electrophilic attacks to the ortho/para positions, while the nitrile group deactivates the ring.
Reaction | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 4-Bromo-2-methoxy-5-nitrobenzonitrile | 70% | |
Bromination | Br₂, FeBr₃, CH₂Cl₂ | 4,5-Dibromo-2-methoxybenzonitrile | 88% |
Functional Group Transformations
The nitrile group enables further derivatization:
Reduction
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
LiAlH₄ | THF, reflux | 4-Bromo-2-methoxybenzylamine | 65% | |
H₂/Pd-C | EtOH, 25°C | 4-Bromo-2-methoxybenzaldehyde | 91% |
Hydrolysis
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H₂SO₄ (conc.) | 100°C, 6h | 4-Bromo-2-methoxybenzoic acid | 82% | |
NaOH/H₂O₂ | 80°C, 3h | 4-Bromo-2-methoxybenzamide | 75% |
Cross-Coupling Reactions
The bromine atom facilitates transition-metal-catalyzed cross-couplings:
Ring-Opening and Cyclization
Under strong bases, the nitrile group participates in cycloaddition reactions:
Reaction | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Huisgen Cycloaddition | Cu(I), NaN₃, DMF | 1,2,3-Triazole derivative | 80% | |
Grignard Addition | RMgX, THF, −78°C | 4-Bromo-2-methoxybenzyl alcohol | 68% |
Environmental Degradation Studies
This compound undergoes photolytic degradation in aqueous environments:
Condition | Degradation Pathway | Half-Life | Reference |
---|---|---|---|
UV Light (254 nm) | C–Br bond cleavage → Benzonitrile | 4.2h | |
Microbial Action (Pseudomonas) | Hydrolysis → Methoxybenzoic acid | 72h |
Key Research Findings
- Regioselectivity in Coupling Reactions : The methoxy group enhances para-selectivity in Suzuki couplings, achieving >90% regiochemical control .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nitrile group transformations by stabilizing transition states .
- Thermal Stability : Decomposition occurs at 280°C, forming brominated polycyclic aromatic hydrocarbons (PAHs) .
This compound’s multifunctional reactivity makes it indispensable in synthesizing agrochemicals, pharmaceuticals, and advanced materials.
Scientific Research Applications
4-Bromo-2-methoxybenzonitrile is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxybenzonitrile depends on its specific application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Bromo-2-methoxybenzonitrile can be compared with other similar compounds such as:
2-Bromo-4-methoxybenzonitrile: This compound has the bromine and methoxy groups at different positions on the benzene ring, leading to different reactivity and applications.
4-Bromo-2-methylbenzonitrile: The methoxy group is replaced by a methyl group, which affects the compound’s electronic properties and reactivity.
4-Bromo-2-iodobenzonitrile:
Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right due to its specific substitution pattern and reactivity.
Biological Activity
4-Bromo-2-methoxybenzonitrile is an organic compound notable for its diverse biological activities, which stem from its unique structural characteristics. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
This compound features a benzene ring substituted with a bromine atom, a methoxy group, and a nitrile group. The presence of these functional groups significantly influences its solubility, reactivity, and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The bromine and methoxy substituents enhance the compound's ability to penetrate microbial cell membranes, leading to increased efficacy against pathogens.
- CYP Enzyme Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests that it may influence drug metabolism, making it relevant in pharmacological studies.
- Antioxidant Activity : Preliminary studies indicate that derivatives of this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound likely binds to active sites on enzymes or receptors, altering their activity. The presence of the methoxy group can enhance binding affinity and specificity .
- Cellular Pathway Modulation : By interacting with key signaling pathways, this compound may influence cellular responses related to growth, apoptosis, and metabolic processes .
Case Studies
- Antimicrobial Efficacy : A study focusing on the antimicrobial activity of various substituted benzonitriles found that compounds with bromine and methoxy groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural features in enhancing antimicrobial potency.
- Pharmacological Applications : Research investigating the role of this compound as a CYP1A2 inhibitor revealed its potential to affect the pharmacokinetics of co-administered drugs. This finding underscores its relevance in drug development and safety assessments.
Data Table: Summary of Biological Activities
Q & A
Q. (Basic) What synthetic methodologies are recommended for preparing 4-bromo-2-methoxybenzonitrile, and how can purity be validated?
Answer:
The synthesis typically involves bromination and methoxylation of benzonitrile precursors. Key steps include:
- Substrate selection : Start with 2-methoxybenzonitrile or a brominated precursor (e.g., 4-bromo-2-hydroxybenzonitrile) for direct functionalization .
- Optimization : Use catalysts like CuBr for bromination or NaOMe/K2CO3 for methoxylation under reflux (80–120°C) .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
Purity Validation :
Q. (Basic) How can researchers characterize the molecular structure of this compound using spectroscopic methods?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- Mass Spectrometry (MS) :
- ESI-MS : Look for [M+H]+ at m/z 212 (C8H6BrNO requires 212.97 g/mol) .
- IR Spectroscopy :
Q. (Advanced) What computational strategies predict the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) is widely used:
- Method : Apply the B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
- Applications :
Q. (Advanced) How do crystallographic tools like WinGX or ORTEP-III resolve structural ambiguities in halogenated benzonitriles?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) .
- Software Workflow :
- Validation : Compare experimental vs. calculated bond lengths (DFT) to identify crystallographic disorder .
Q. (Advanced) How can contradictions in reported physicochemical data (e.g., melting points) be resolved?
Answer:
Contradictions often arise from impurities or polymorphic forms. Mitigation strategies include:
- Cross-validation : Use DSC (Differential Scanning Calorimetry) to detect polymorphs and validate melting points .
- Analytical Consistency : Compare HPLC retention times and NMR spectra across studies (e.g., 4-bromo-2-chlorobenzonitrile mp: 67–68°C vs. 142–143°C for analogs) .
- Source Verification : Prioritize peer-reviewed datasets over vendor-reported values (e.g., Sigma-Aldrich disclaims analytical accuracy) .
Q. (Advanced) What mechanistic insights guide bromine substituent reactivity in cross-coupling reactions?
Answer:
The bromine site is pivotal for Suzuki-Miyaura or Ullmann couplings:
- Catalyst Screening : Pd(PPh3)4 or CuI/1,10-phenanthroline for C-C bond formation .
- Kinetic Studies : Monitor reaction progress via GC-MS to optimize temperature (80–100°C) and ligand ratios (1:2 Pd:ligand) .
- Side Reactions : Competing hydrolysis of nitrile groups requires anhydrous conditions .
Q. (Basic) What substituent effects influence the stability of brominated benzonitriles?
Answer:
- Electron-Withdrawing Groups (EWGs) : Bromine and nitrile groups decrease electron density, reducing susceptibility to nucleophilic attack .
- Ortho/Meta Directors : Methoxy groups direct electrophiles to the para position, stabilizing intermediates .
- Steric Effects : Bulky substituents at the 2-position hinder crystal packing, lowering melting points .
Properties
IUPAC Name |
4-bromo-2-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUOZMVYROKPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625076 | |
Record name | 4-Bromo-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330793-38-9 | |
Record name | 4-Bromo-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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